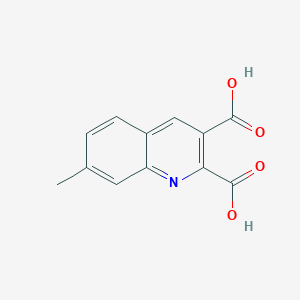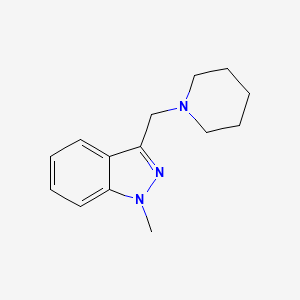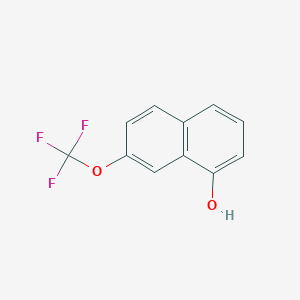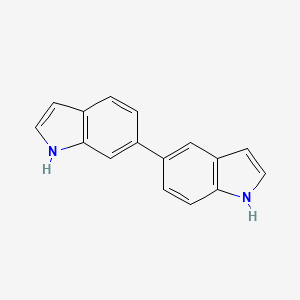
7-Methylquinoline-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylquinoline-2,3-dicarboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₂H₉NO₄ and a molecular weight of 231.2 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of quinoline-2,3-dicarboxylic acid derivatives, including 7-Methylquinoline-2,3-dicarboxylic acid, can be achieved through various synthetic routes. One common method involves the reaction of dichlorosuccinate with an amine in an inert solvent at temperatures ranging from 25°C to reflux for 1 to 24 hours . The resulting mixture is further reacted with aniline in the presence of an organic acid, such as acetic acid, at temperatures between 25°C and 90°C for 1 to 24 hours. The final step involves the use of a Vilsmeier reagent to yield the desired quinoline-2,3-dicarboxylic acid .
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on greener and more sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) is commonly used for the oxidation of quinoline derivatives.
Substitution: Electrophilic substitution reactions often involve reagents such as sulfuric acid (H₂SO₄) and acetic anhydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,3-dicarboxylic acid derivatives, while reduction can produce various hydrogenated quinoline compounds .
Scientific Research Applications
7-Methylquinoline-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Quinoline-2,3-dicarboxylic acid
- 2-Methylquinoline
- 3-Methylquinoline
- Isoquinoline
Comparison: 7-Methylquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacological properties and industrial applications .
Properties
CAS No. |
948291-03-0 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
7-methylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-6-2-3-7-5-8(11(14)15)10(12(16)17)13-9(7)4-6/h2-5H,1H3,(H,14,15)(H,16,17) |
InChI Key |
KSUMYWMNVADYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)











